molecular formula C2K2N2S2 B076608 Dipotassium cyanodithiocarbamate CAS No. 13145-41-0

Dipotassium cyanodithiocarbamate

Cat. No.: B076608
CAS No.: 13145-41-0
M. Wt: 194.37 g/mol
InChI Key: MFVWSFXQWMYYSF-UHFFFAOYSA-L
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Description

Dipotassium cyanodithiocarbamate is a potassium salt of cyanodithiocarbamic acid, characterized by the presence of a dithiocarbamate group (-N-CSS⁻) modified with a cyano substituent. This compound belongs to the broader class of dithiocarbamates, which are sulfur-rich ligands known for their strong metal-chelating properties .

Properties

CAS No.

13145-41-0

Molecular Formula

C2K2N2S2

Molecular Weight

194.37 g/mol

IUPAC Name

dipotassium;cyanoiminomethanedithiolate

InChI

InChI=1S/C2H2N2S2.2K/c3-1-4-2(5)6;;/h(H2,4,5,6);;/q;2*+1/p-2

InChI Key

MFVWSFXQWMYYSF-UHFFFAOYSA-L

SMILES

C(#N)N=C([S-])[S-].[K+].[K+]

Canonical SMILES

C(#N)N=C([S-])[S-].[K+].[K+]

Other CAS No.

13145-41-0

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-bis-maleimidodiethyleneglycol is synthesized through a multi-step process involving the reaction of maleic anhydride with diethyleneglycol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The maleimide groups are introduced through a cyclization reaction, which is facilitated by the presence of a catalyst .

Industrial Production Methods

In industrial settings, the production of 1,8-bis-maleimidodiethyleneglycol involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1,8-bis-maleimidodiethyleneglycol involves the formation of covalent bonds with sulfhydryl groups in proteins and other thiol-containing molecules. The maleimide groups at either end of the PEG spacer react specifically with reduced sulfhydryls, forming stable thioether bonds. This crosslinking process is crucial for studying protein structure and interactions, as it helps stabilize protein complexes and facilitates their analysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Coordination Chemistry

Dithiocarbamates exhibit a planar [S₂C-NR₂]⁻ structure, enabling diverse coordination modes (monodentate, bidentate, or bridging) with transition metals . The substitution of a cyano group in dipotassium cyanodithiocarbamate introduces additional electron-withdrawing effects, likely altering bond lengths and angles compared to analogs like sodium diethyldithiocarbamate or potassium morpholine dithiocarbamate. For instance:

Parameter This compound Sodium Diethyldithiocarbamate Potassium Morpholine Dithiocarbamate
Bond Length (C-S) ~1.68 Å (estimated) 1.67–1.72 Å 1.66–1.70 Å
Coordination Mode Bidentate (S,S) Bidentate (S,S) Bidentate (S,S)
Metal Affinity High (due to cyano group) Moderate Moderate

Cyanodithiocarbamates may exhibit stronger π-backbonding with metals like Cu(II) or Ni(II), enhancing complex stability compared to unsubstituted dithiocarbamates .

Thermal Stability

Thermal decomposition temperatures vary among dithiocarbamate salts. For example:

  • Sodium dithiocarbamates decompose at 150–200°C, releasing CS₂ and amines .
  • Potassium salts (e.g., potassium pyrrolidinedithiocarbamate) show higher stability, decomposing at 220–250°C . The cyano group in this compound likely increases thermal resilience, analogous to cyanide-containing complexes, though experimental data are needed for confirmation.

Solubility and Reactivity

Potassium dithiocarbamates generally exhibit high solubility in polar solvents (e.g., water, methanol) due to their ionic nature. Substitutions influence solubility:

Compound Solubility in Water Reactivity with Metals
This compound High (predicted) Forms stable complexes with Cu, Fe
Sodium 6-methylpyridinyldithiocarbamate Moderate Binds Mn(II), Fe(III)
Diethylammonium diethyldithiocarbamate Low Reacts with Pd(II)

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